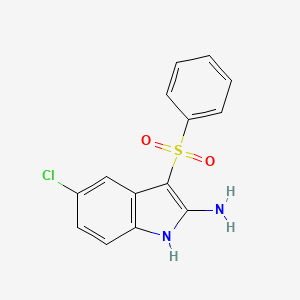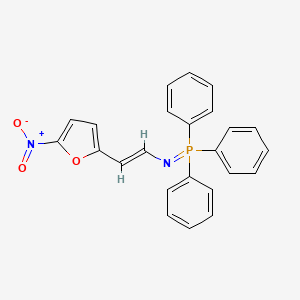
2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a nitrofuran moiety, which is known for its biological activity, and a triphenylphosphoranylidene group, which can influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with triphenylphosphine and an appropriate amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine can undergo various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(5-aminofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine .
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity, particularly its potential antimicrobial properties, has been investigated.
Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine is primarily related to its ability to interact with biological molecules. The nitrofuran moiety can undergo reduction to form reactive intermediates that can damage bacterial DNA, leading to antimicrobial effects. Additionally, the triphenylphosphoranylidene group can influence the compound’s reactivity and stability, potentially enhancing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitrofuran-2-yl derivatives: These compounds share the nitrofuran moiety and exhibit similar biological activities.
Triphenylphosphoranylidene derivatives: Compounds with this group can have similar reactivity and stability characteristics.
Uniqueness
2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine is unique due to the combination of the nitrofuran and triphenylphosphoranylidene groups, which can result in distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H19N2O3P |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
[(E)-2-(5-nitrofuran-2-yl)ethenyl]imino-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C24H19N2O3P/c27-26(28)24-17-16-20(29-24)18-19-25-30(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H/b19-18+ |
Clave InChI |
JGIOMOWWZNJSKD-VHEBQXMUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)P(=N/C=C/C2=CC=C(O2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)P(=NC=CC2=CC=C(O2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)

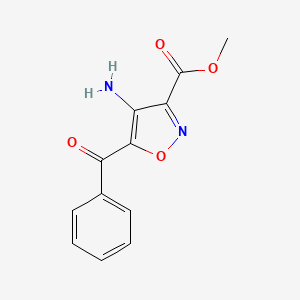


![N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine](/img/structure/B12896334.png)
![6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12896343.png)
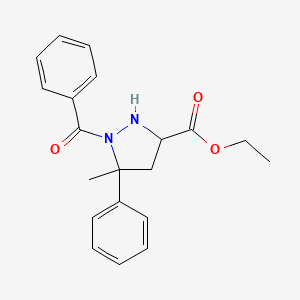
![4-(2,2-Dimethyl-1,3-dioxolan-4-yl)hexahydrofuro[3,4-b]furan-2-ol](/img/structure/B12896360.png)
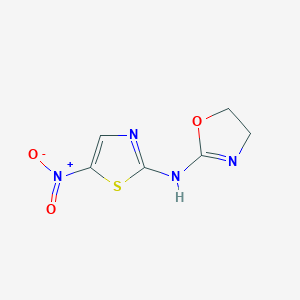
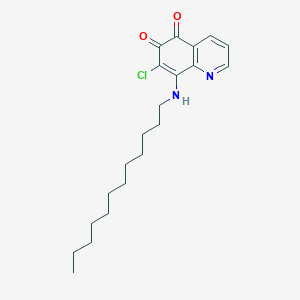
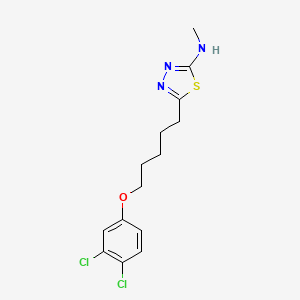
![Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12896387.png)
